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6-(Methoxymethoxy)-1H-indazol-
Compound Name: ,
3-amine
CAS No.: 951624-24-1
Cat. No.: B2928577
. J

Executive Summary

6-(Methoxymethoxy)-1H-indazol-3-amine (CAS: 951624-24-1) is a specialized heterocyclic
intermediate utilized primarily in the synthesis of small-molecule kinase inhibitors.[1]
Functioning as a protected form of 6-hydroxy-1H-indazol-3-amine, this compound offers a
strategic advantage in medicinal chemistry: it provides a stable "hinge-binding" scaffold (the 3-
aminoindazole core) while masking the chemically sensitive 6-hydroxyl group with a
methoxymethyl (MOM) ether. This protection strategy allows for aggressive functionalization of
the amine at the 3-position without competing phenol reactivity, facilitating the development of
targeted therapies for oncology (e.g., VEGFR, PDGFR inhibitors).

Chemical Identity & Structural Analysis[2]

This compound features a fused bicyclic indazole system substituted with a primary amine at
position 3 and a MOM-protected oxygen at position 6.
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Property Data
Chemical Name 6-(Methoxymethoxy)-1H-indazol-3-amine
CAS Registry Number 951624-24-1
C
H
Molecular Formula N
)
Molecular Weight 193.20 g/mol
SMILES COCOC1=CC2=C(C=C1)C(=NN2)N
Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF, Methanol; Low solubility

Solubility ) )
in water

~3.5 (Indazole N1-H), ~10 (Amine conjugate

pKa (Calculated) )
acid)

Structural Significance

e Indazole Core: Acts as a bioisostere for purine, capable of forming bidentate hydrogen bonds
(Donor-Acceptor) with the ATP-binding pocket of kinases.

o« MOM Ether (C6): An acetal-based protecting group. It is stable to strong bases and
nucleophiles but hydrolyzes under mild acidic conditions, revealing a phenolic hydroxyl for
late-stage diversification.

e Primary Amine (C3): A highly nucleophilic handle for amide coupling, urea formation, or
reductive amination.

Synthesis & Production Strategies
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The synthesis of 3-aminoindazoles is classically achieved via the reaction of hydrazine with
ortho-halobenzonitriles. For this specific derivative, the workflow requires pre-protection of the
phenol.

Retrosynthetic Analysis

The most robust route involves the condensation of 4-(methoxymethoxy)-2-fluorobenzonitrile
with hydrazine hydrate.

4-Hydroxy-2- > Step 1: MOM Protection P 4-(MOM)-2- > Step 2: Cyclization 6-(Methoxymethoxy)-
fluorobenzonitrile (MOMCI, DIPEA, DCM) fluorobenzonitrile (N2H4-H20, n-BuOH, Reflux) 1H-indazol-3-amine

Click to download full resolution via product page

Figure 1: Synthetic workflow for 6-(Methoxymethoxy)-1H-indazol-3-amine.

Critical Process Parameters

 MOM Protection: The reaction of the starting phenol with chloromethyl methyl ether (MOMCI)
requires strict anhydrous conditions. Safety Note: MOMCI is a known carcinogen;
commercially available MOMCI solutions (often in toluene) or alternative reagents like
dimethoxymethane (with P

O
) are preferred for safety.

e Cyclization: The nucleophilic aromatic substitution (S

Ar) of the fluorine by hydrazine is followed immediately by intramolecular attack on the nitrile.
This requires elevated temperatures (80-120 °C).

Chemical Properties & Reactivity[5][6]
MOM Group Stability Profile

The Methoxymethyl ether is an acetal (

). Its stability is orthogonal to many common reaction conditions used in drug discovery.
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Reagent Class Stability Notes

Bases (NaOH, K

Ideal for basic alkylation of the
CcO Stable )

indazole NH.

, LDA)

Nucleophiles (Grignards, LiAIH Resistant to reduction and

Stable ]
) organometallic attack.
Oxidants (KMnO
 H generally stable, though strong
Stable ] ]
o acid oxidants may cleave.
)
) ) Cleaves rapidly to regenerate
Acids (HCI, TFA, AcOH) Labile
the phenol.
Lewis Acids (TiCl
, BBr Labile Chelation facilitates cleavage.

Deprotection Mechanism

The deprotection is acid-catalyzed unimolecular hydrolysis (

-like), proceeding via an oxocarbenium ion intermediate.

Oxocarbenium lon
[CH2=OMe]+
___ Cleavage
----------- Free Phenol
(R-OH)

Rate Limiting
(- R-OH)

Methanol +
Formaldehyde

MOM Ether
(R-O-CH2-OMe)
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Figure 2: Acid-catalyzed deprotection mechanism of the MOM group.
Experimental Protocols
Protocol A: Synthesis of 6-(Methoxymethoxy)-1H-

indazol-3-amine

Based on standard 3-aminoindazole synthesis methodologies [1, 2].
Reagents:

o 4-(Methoxymethoxy)-2-fluorobenzonitrile (1.0 equiv)

o Hydrazine hydrate (5.0 equiv, 80% aqueous solution)

e n-Butanol (Solvent, 5 mL/mmol)

Procedure:

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the benzonitrile
derivative in n-butanol.

o Addition: Add hydrazine hydrate dropwise at room temperature.

o Reaction: Heat the mixture to reflux (approx. 118 °C) for 4—6 hours. Monitor by TLC (System:
5% MeOH in DCM) for the disappearance of the nitrile.

o Workup: Cool the reaction to room temperature. The product often precipitates upon cooling.
o If solid forms: Filter, wash with cold ethanol, and dry.[2]

o If no precipitate: Concentrate the solvent under reduced pressure.[2] Dilute with water and
extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

SO

, and concentrate.[2]
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 Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO

, 0-10% MeOH/DCM).

Protocol B: MOM Deprotection (General Method)

To be performed after downstream coupling reactions.
Reagents:

e 6N HCI or Trifluoroacetic acid (TFA)

e Methanol or DCM[3]

Procedure:

Dissolve the MOM-protected intermediate in Methanol (for HCI) or DCM (for TFA).

Add acid (approx. 10-20 equiv).

Stir at room temperature for 1-4 hours.

Neutralize with saturated NaHCO

and extract the phenolic product.

Applications in Drug Discovery[6]

This compound is a versatile building block for Type | and Type Il Kinase Inhibitors. The 3-
aminoindazole motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the
kinase hinge region.

Pharmacophore Mapping

e N1-H: Hydrogen bond donor to the hinge region (e.g., Glu residue).

e N2: Hydrogen bond acceptor (often interacts with backbone NH).
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e C3-Amine: Used to attach a "tail" moiety that extends into the solvent-exposed region or the
hydrophobic back pocket, improving potency and selectivity.

e C6-OH (post-deprotection): Can be alkylated to introduce solubilizing groups (e.g., N-
methylpiperazine chains) characteristic of drugs like Pazopanib.

6-MOM Group
(Masked Solubilizing Site)

Protects C6

Indazole Core
(Hinge Binder)

3-Amino Group
(Linker Attachment)

Kinase ATP Pocket

Click to download full resolution via product page
Figure 3: Pharmacophore mapping of the indazole scaffold in kinase inhibition.
Safety & Handling
» Hazard Classification: Irritant (Skin/Eye/Respiratory).

 MOMCI Warning: If synthesizing the precursor, handle Chloromethyl Methyl Ether (MOMCI)
in a certified fume hood with extreme caution; it is a potent alkylating agent and human
carcinogen.

o Storage: Store at 2—-8 °C under inert atmosphere (Argon/Nitrogen). The amine is prone to
oxidation over long periods; protect from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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